Cyanidin 3-rutinoside
Overview
Description
Cyanidin 3-O-rutinoside is a rutinoside consisting of cyanidin having the rutinosyl group at the 3-position . It is an anthocyanin cation, a disaccharide derivative, a member of benzenes, and a rutinoside . It is functionally related to a cyanidin cation . It is found in many fruits such as black raspberry, blackcurrant, açaí, litchi pericarp, and common fig .
Synthesis Analysis
Cyanidin can be synthesized in berry plants through the shikimate pathway and polyketide synthase (PKS) III . The shikimate pathway uses the starting materials Phosphoenolpyruvic acid (PEP) and Erythrose 4-phosphate to form shikimic acid, which then further reacts to form specific aromatic amino acids. L-phenylalanine, which is necessary in the production of cyanidin, is synthesized through the shikimate pathway .Molecular Structure Analysis
The molecular structure of Cyanidin 3-O-rutinoside is complex and detailed information can be found in various databases .Chemical Reactions Analysis
Cyanidin 3-O-rutinoside acts as a mixed-type competitive inhibitor of pancreatic lipase . Furthermore, it inhibits pancreatic cholesterol esterase about 5–18% . In addition, it inhibits the formation of cholesterol micelles and binds to primary and secondary bile acid .Physical and Chemical Properties Analysis
Cyanidin 3-O-rutinoside is a natural anthocyanin abundant in fruits and vegetables that interacts and possibly modulates energy metabolism and oxidative stress . It has a good radical scavenging capacity (RSC) against superoxide but not hydroxyl radicals, and its oxidative potential is pH-dependent .Scientific Research Applications
Cyanidin 3-O-rutinoside in Leukemia Therapy
- Anticancer Potential: Cyanidin 3-O-rutinoside exhibits selective cytotoxic effects on leukemic cells without harming normal cells. It induces apoptosis in leukemia cells through oxidative stress and activation of specific cellular pathways (Feng et al., 2007).
Cyanidin 3-O-rutinoside in Diabetes Management
- α-Glucosidase Inhibition: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting its potential in managing postprandial hyperglycemia in diabetes (Adisakwattana et al., 2004).
- Enhancing Glucose Uptake: Cyanidin 3-O-rutinoside increases glucose uptake in adipocytes, indicating its role in improving insulin sensitivity (Choi et al., 2017).
Cyanidin 3-O-rutinoside in Cardiovascular Health
- Vasorelaxation Effects: It demonstrates vasorelaxation effects, potentially beneficial for hypertension management. The compound relaxes blood vessels by enhancing nitric oxide synthesis (Thilavech et al., 2016).
Cyanidin 3-O-rutinoside in Anti-Glycation and Antioxidant Activities
- Anti-Glycation Properties: It exhibits protective effects against protein glycation, a process implicated in diabetic complications (Thilavech et al., 2015).
- Antioxidant Capacity: Cyanidin 3-O-rutinoside has been shown to be an effective antioxidant, protecting against lipid peroxidation in cellular models (Gabrielska & Oszmiański, 2005).
Cyanidin 3-O-rutinoside in Cancer Prevention
- Inhibitory Effect on Cancer Cell Migration: It inhibits the migration and invasion of lung cancer cells, suggesting a role in cancer prevention (Chen et al., 2006).
Cyanidin 3-O-rutinoside in Obesity and Metabolism
- Promoting Brown Adipogenesis: The compound increases the quantity of mitochondria in brown adipose tissue, indicating a potential role in obesity management (You et al., 2017).
Mechanism of Action
Cyanidin-3-rutinoside acts as a lipid-lowering agent through inhibition of lipid digestion and absorption . It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .
Future Directions
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31)/p+1/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPULRDBDVJAO-FXCAAIILSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313656 | |
Record name | Cyanidin 3-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28338-59-2 | |
Record name | Cyanidin 3-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28338-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin 3-rutinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028338592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin 3-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KERACYANIN CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR49FC491X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyanidin 3-rutinoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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